![molecular formula C12H14N2O B13183546 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring and an azaspiroheptane moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of a pyridine derivative with an azaspiroheptane intermediate under specific conditions. The reaction typically requires the use of a base and a solvent, such as dichloromethane, and is carried out at room temperature . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Aplicaciones Científicas De Investigación
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can be compared with other spirocyclic compounds, such as:
5-Azaspiro[2.4]heptane-5-carbaldehyde: Similar in structure but lacks the pyridine ring.
7-Azaspiro[2.5]octane-7-carbaldehyde: Contains a larger spirocyclic ring.
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde.
These comparisons highlight the uniqueness of this compound, particularly its combination of a pyridine ring and an azaspiroheptane moiety, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-1-2-11(13-7-10)14-6-5-12(9-14)3-4-12/h1-2,7-8H,3-6,9H2 |
Clave InChI |
KQCPETHXUIUKBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCN(C2)C3=NC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




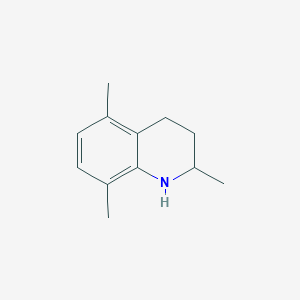
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)

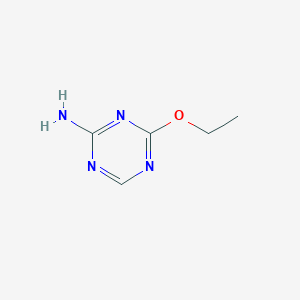

![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

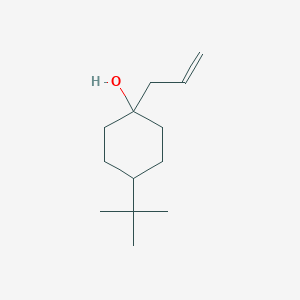
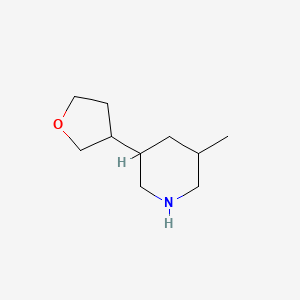
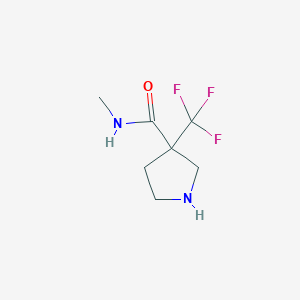
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
